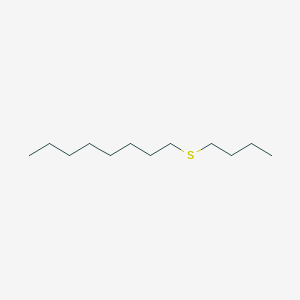

Octane, 1-(butylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octane, 1-(butylthio)- is a useful research compound. Its molecular formula is C12H26S and its molecular weight is 202.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Octane, 1-(butylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 1-(butylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

1-(Butylthio)octane participates in substitution reactions under controlled conditions. For example:

-

Reactivity with Alkyl Halides :

In the presence of copper catalysts, sulfur-centered nucleophiles like 1-(butylthio)octane react with aryl/alkyl halides to form cross-coupled products. A study demonstrated that Cu(I)/phenanthroline systems facilitate C–S bond formation in green solvents like cyclopentyl methyl ether (CPME), achieving high yields (~90%) for aryl iodides .Example: Reaction with iodobenzene derivatives under microwave irradiation yielded aryl thioethers selectively .

-

Competing Pathways in Electron-Deficient Systems :

Electron-poor substrates exhibit competing side reactions, such as oxidative addition-reductive elimination pathways, leading to diaryl sulfides (e.g., 6g–6k in Table 2 of ).

Elimination and Stability Under Basic Conditions

The compound shows instability in the presence of strong bases:

-

Cleavage by Butyllithium :

Treatment with n-BuLi induces β-elimination, breaking the C–S bond to release 1-octene and butanethiolate. This reactivity mirrors observations in carborane-thioether systems .Mechanism:

\text{R S R BuLi}\rightarrow \text{R Li R SH}\rightarrow \text{R H R S}^-\text{Li}^+$$[5]

Catalytic Functionalization

-

Gold-Catalyzed Dithioacetal Formation :

Gold(I) chloride (AuCl) catalyzes the reaction of 1-(butylthio)octane with thiols to form dithioacetals. For example, phenylmethanethiol reacts at reflux to yield mixed dithioacetals in ~36% yield .Conditions:

-

Catalyst: AuCl (5 mol%)

-

Solvent: Dichloroethane (DCE)

-

Temperature: 80°C

-

Thermal and Solvent Effects

-

Solvent-Dependent Reactivity :

Polar aprotic solvents (e.g., DMF, DMSO) suppress reactivity due to poor coordination with copper catalysts, whereas CPME enhances reaction efficiency . -

Thermal Stability :

Decomposition occurs above 200°C, releasing sulfur-containing byproducts .

Table 1: Representative Reactions of 1-(Butylthio)octane

Table 2: Stability Profile

| Condition | Outcome | Reference |

|---|---|---|

| Acidic (HCl) | Stable | |

| Basic (BuLi) | Rapid C–S bond cleavage | |

| Oxidative (H₂O₂) | Partial disulfide formation |

Key Findings

-

Catalytic Cross-Coupling : Copper-mediated protocols enable efficient aryl–S bond formation, with electron-rich substrates favoring selectivity .

-

Base Sensitivity : Strong bases like BuLi induce elimination, limiting synthetic utility in anion-rich environments .

-

Gold Catalysis : AuCl facilitates dithioacetal synthesis but requires optimized solvent systems for improved yields .

Propriétés

Numéro CAS |

16900-07-5 |

|---|---|

Formule moléculaire |

C12H26S |

Poids moléculaire |

202.4 g/mol |

Nom IUPAC |

1-butylsulfanyloctane |

InChI |

InChI=1S/C12H26S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |

Clé InChI |

UNIAPWPIAGJFDG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCSCCCC |

SMILES canonique |

CCCCCCCCSCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.